tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate
Description
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a substituted azetidine derivative featuring a fluoropyridinyl group at the 3-position of the azetidine ring. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes. This compound is likely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other bioactive molecules . Its structural uniqueness arises from the combination of a strained four-membered azetidine ring, a hydroxyl group, and a fluorinated pyridine substituent, which collectively influence its physicochemical and biological properties.
Properties
Molecular Formula |
C13H17FN2O3 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17FN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)10-9(14)5-4-6-15-10/h4-6,18H,7-8H2,1-3H3 |
InChI Key |
MAFZIACEIDXWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=N2)F)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition to Azetidinone
Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
The ketone precursor is prepared via oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate using Dess-Martin periodinane.
Step 2: Grignard Addition
The ketone undergoes nucleophilic attack by a 3-fluoropyridin-2-ylmagnesium bromide reagent to form the tertiary alcohol.
Conditions :
-
Solvent: Tetrahydrofuran (THF), -78°C to room temperature.
-
Work-up: Quench with aqueous NH₄Cl, extract with ethyl acetate, purify via silica gel chromatography.
Key Data :
Nickel-Catalyzed Cross-Coupling
Step 1: Synthesis of tert-Butyl 3-bromoazetidine-1-carboxylate
Bromination of tert-butyl 3-hydroxyazetidine-1-carboxylate using PBr₃ or similar reagents.
Step 2: Cross-Coupling with 3-Fluoropyridin-2-ylzinc Reagent
A Negishi-type coupling forms the C–C bond between the azetidine and fluoropyridine.
Step 3: Hydroxylation
Oxidation of the azetidine’s C3 position introduces the hydroxyl group via TEMPO/trichloroisocyanuric acid (TCIC).
Conditions :
Reductive Amination (Alternative Route)
Step 1: Condensation of 3-Fluoropyridine-2-carbaldehyde
React 3-fluoropyridine-2-carbaldehyde with tert-butyl 3-aminoazetidine-1-carboxylate under reductive conditions.
Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Grignard Addition | High atom economy; minimal byproducts | Requires sensitive organometallic reagents | 60–75% |
| Nickel-Catalyzed Coupling | Tolerant of electron-deficient pyridines | Multi-step; moderate yields | 50–65% |
| Reductive Amination | Simple setup; commercially available starting materials | Low regioselectivity for tertiary alcohol formation | 40–55% |
Critical Reaction Parameters
-
Temperature Control : Grignard reactions require strict低温 conditions (-78°C) to prevent side reactions.
-
Catalyst Selection : Nickel catalysts (e.g., NiI₂) outperform palladium in sp³–sp² C–C bond formation for azetidines.
-
Oxidation Specificity : TEMPO/TCIC selectively oxidizes benzylic positions without over-oxidation.
Scalability and Industrial Relevance
The nickel-catalyzed method is preferred for large-scale synthesis due to robust reaction conditions and commercial availability of 3-fluoropyridin-2-ylzinc reagents . Process intensification (e.g., flow chemistry) may further improve efficiency.
Chemical Reactions Analysis
tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents or Grignard reagents.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate in anticancer research. The compound has been evaluated for its inhibitory effects on various cancer cell lines, showing promise as a therapeutic agent.
Case Study: In Vitro Evaluation
In a study assessing the compound's anticancer properties, it was subjected to the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant cytotoxicity against several cancer types, with particular efficacy noted in breast and lung cancer cells. The mean GI50 values demonstrated that the compound effectively inhibited cell proliferation at low concentrations (around 10 μM) .
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting thymidine phosphorylase, an enzyme implicated in tumor growth and angiogenesis.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and thymidine phosphorylase. These studies suggest that the compound interacts with key amino acid residues critical for enzyme activity, potentially leading to the development of new inhibitors for therapeutic use .
Synthesis of Novel Derivatives
The versatility of this compound has made it a valuable precursor in synthetic chemistry. Researchers have utilized this compound to synthesize various derivatives with enhanced biological activities.
Synthetic Pathway Example
A notable synthetic pathway involves modifying the azetidine ring or substituting different functional groups on the pyridine moiety to create derivatives that exhibit improved pharmacological profiles. These modifications have been linked to increased potency against specific biological targets .
Drug Development Research
Given its favorable properties, this compound is being explored in drug development pipelines, particularly for conditions such as cancer and other proliferative diseases. Its ability to modulate biological pathways makes it a candidate for further clinical evaluation.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the azetidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the azetidine ring significantly modulate properties such as solubility, lipophilicity, and hydrogen-bonding capacity. Below is a comparative analysis of analogous compounds:
Key Observations :
- Fluorine vs. Methoxy Groups : The fluorine atom in the target compound reduces steric bulk compared to methoxy groups while maintaining strong electronegativity, which may improve membrane permeability .
- Aryl vs.
- Hydrogen-Bonding Capacity : The hydroxyl group at the 3-position of azetidine enables hydrogen bonding, a feature critical for interactions with enzymatic active sites .
Biological Activity
Introduction
Tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry. Its structure, characterized by a tert-butyl group and a fluorinated pyridine moiety, suggests unique interactions with biological targets. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C13H17FN2O3
- Molecular Weight : 268.29 g/mol
- CAS Number : 1609671-98-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound has been shown to modulate biological pathways by inhibiting certain enzymatic activities, notably those involved in metabolic processes.
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Enzyme Inhibition | Inhibits acetyl-CoA carboxylase (ACC), impacting fatty acid biosynthesis and oxidation. |
| Cellular Effects | Alters lipid metabolism in hepatocytes, reducing triglyceride synthesis. |
| Therapeutic Potential | Investigated for metabolic syndrome treatment due to its effects on lipid profiles. |
Case Studies
- Inhibition of Acetyl-CoA Carboxylase
- Metabolic Profiling
-
Fluorine Substitution Impact
- The presence of the fluorine atom in the pyridine ring enhances the compound's stability and bioactivity compared to non-fluorinated analogs, influencing its interaction with biological targets.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Key Activity |
|---|---|---|
| Tert-butyl 3-(3-bromopyridin-2-yl)-3-hydroxyazetidine-1-carboxylate | 1609671-99-9 | Moderate ACC inhibition |
| Tert-butyl 3-(6-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate | 1609680-00-X | Enhanced lipid modulation |
Q & A
Q. What experimental designs address low yields in azetidine ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
